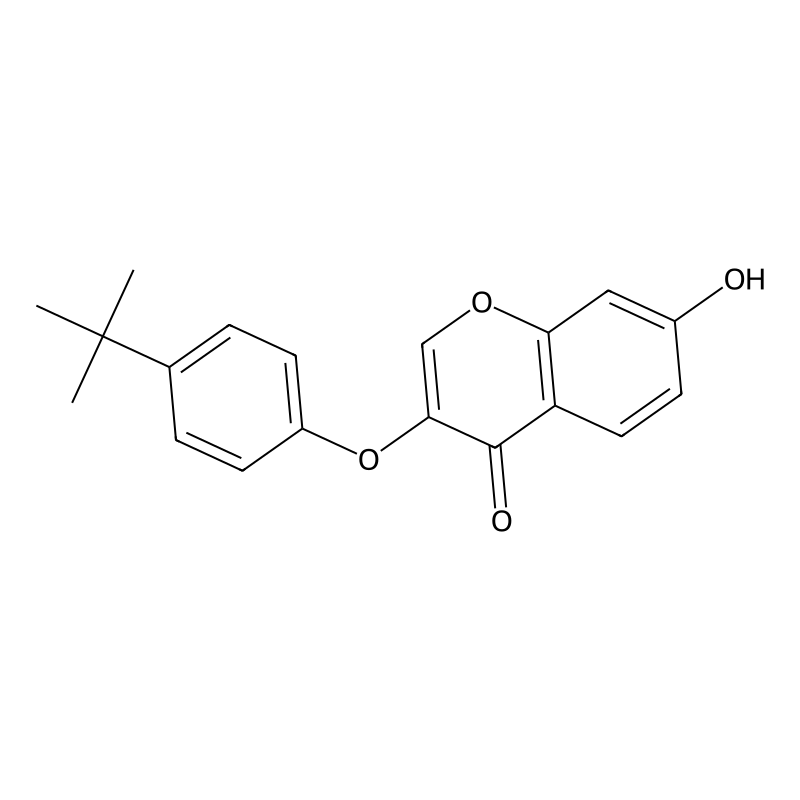

3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound characterized by its chromenone core. This compound features a tert-butylphenoxy group at the 3-position and a hydroxyl group at the 7-position, which contribute to its unique chemical properties and reactivity. The presence of these functional groups enhances its solubility and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

- Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The chromenone core can be reduced to a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The tert-butylphenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups under appropriate conditions.

This compound has demonstrated significant biological activities, particularly as an inhibitor of monoamine oxidase B (MAO B), an enzyme involved in the breakdown of neurotransmitters such as dopamine. Inhibition of MAO B is relevant for therapeutic strategies targeting neurodegenerative diseases like Parkinson's disease. Additionally, 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one exhibits potential anticancer, antimicrobial, and anti-inflammatory properties, making it a versatile candidate for further pharmacological studies .

The synthesis of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one typically involves:

- Base-Catalyzed Etherification: A common method involves reacting 4-tert-butylphenol with 7-hydroxy-4H-chromen-4-one in the presence of a strong base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

- Industrial Production: For larger-scale production, continuous flow reactors may be employed to enhance efficiency and yield while maintaining consistent product quality .

3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one has various applications:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry.

- Biology: The compound is investigated for its role in enzyme inhibition, particularly concerning neurodegenerative diseases.

- Medicine: Its potential therapeutic effects include modulation of histamine H3 receptors and MAO B inhibition.

- Industry: It is utilized in developing advanced materials and functionalized polymers .

The interaction studies of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one focus on its binding affinity to specific molecular targets. As a potential MAO B inhibitor, it binds to the active site of the enzyme, preventing the degradation of neurotransmitters like dopamine. This mechanism can lead to increased levels of dopamine in the brain, which is beneficial for treating conditions such as Parkinson's disease .

Several compounds share structural similarities with 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Bromophenoxy)-7-hydroxy-4H-chromen-4-one | Bromine substitution on phenoxy group | Enhanced biological activity against MAO B |

| 3-(Phenoxy)-7-hydroxy-4H-chromen-4-one | No tert-butyl group | Lower lipophilicity; different pharmacokinetics |

| 3-(2-Methoxyphenoxy)-7-hydroxy-4H-chromen-4-one | Methoxy substitution on phenoxy group | Altered solubility and potential for different applications |

| 3-(N,N-Dimethylaminophenoxy)-7-hydroxy-4H-chromen-4-one | Dimethylamino group on phenoxy | Increased potency as an MAO B inhibitor |

These compounds highlight the uniqueness of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one due to its specific tert-butyl substitution, which influences its solubility, reactivity, and biological activity compared to other analogs .